Ethyl 2-(3-oxocyclopentyl)acetate
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Overview
Description
Ethyl 2-(3-oxocyclopentyl)acetate, also known as Ethyl (2-oxocyclopentyl)acetate, is a chemical compound with the molecular formula C9H14O3 . It has an average mass of 170.206 Da and a monoisotopic mass of 170.094299 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-oxocyclopentyl)acetate consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . More detailed structural information may be available in specialized chemical databases or literature.Physical And Chemical Properties Analysis
Ethyl 2-(3-oxocyclopentyl)acetate is typically stored in a sealed, dry environment at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Scientific Research Applications
Application in Regioselective Addition Reactions
Ethyl 2-(3-oxocyclopentyl)acetate is involved in regioselective addition reactions. A study demonstrated the reaction of similar ethyl acetates with aromatic amines, resulting in products of regioselective addition at the α-position of the activated exocyclic C=C bond (Koz’minykh et al., 2006).
Role in Dieckmann Cyclisation
The compound plays a role in Dieckmann cyclisation processes. An example includes the isomerisation of ethyl 1-ethoxycarbonyl-2-oxocyclopentylacetate to a different ethyl acetate compound, proceeding via diethyl β-ethoxycarbonylpimelate (Banerjee, Dutta, & Bagavant, 1957).
Use in Microbial Production
Ethyl acetate, a short-chain ester, is widely used in various industries. Research has explored microbial conversion of biomass-derived sugars into ethyl acetate, highlighting the importance of acetyl-CoA accumulation for synthesizing ethyl acetate in vivo and the potential of metabolic engineering in yeasts (Zhang et al., 2020).
Role in Green Chemistry
Ethyl acetate is also significant in the field of green chemistry, as seen in the polymerization of 2-ethyl-2-oxazoline in ethyl acetate, offering an environmentally friendlier alternative for pharmaceutical applications (Vergaelen et al., 2020).
Esterification Process and Green Catalysts
Ethyl acetate’s synthesis, particularly in esterification processes, has been explored using green catalysts. A study discussed the use of an ionic liquid as a green catalyst in the esterification of acetic acid with ethanol, emphasizing the need for environmentally responsible catalysts (He et al., 2018).
Synthesis of Specific Compounds
The compound is used in the synthesis of various complex organic compounds. For instance, the synthesis of (±)-Dihydrofomannosin Acetate, a compound involving a similar ethyl acetate, has been documented, showcasing its utility in organic synthesis (KosugiHiroshi & UdaHisashi, 1980).
Inhibition Efficiencies in Corrosion Studies
Ethyl acetate derivatives have been studied for their potential as corrosion inhibitors. Quantum chemical calculations on certain ethyl acetate derivatives demonstrated their effectiveness as corrosion inhibitors for copper in acidic environments (Zarrouk et al., 2014).
Safety And Hazards
Ethyl 2-(3-oxocyclopentyl)acetate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is considered a flammable liquid and can cause serious eye irritation and specific target organ toxicity (single exposure), with the central nervous system (CNS) being a target organ . Safety precautions include avoiding contact with skin, eyes, and clothing, and using only in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-(3-oxocyclopentyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-3-4-8(10)5-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOBKJVHYFWLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-oxocyclopentyl)acetate |
Citations
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